2-Amino-5-(methylthio)-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives often involves the condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by oxidative C-N and N-S bond formation facilitated by iodine in a metal-free, water-based process. This approach is valued for its environmental friendliness and the ability to achieve high yields under mild conditions. Notably, the synthesis processes demonstrate excellent substrate tolerance and scalability, making them suitable for industrial applications (Jatangi et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Amino-5-(methylthio)-1,3,4-thiadiazole derivatives has been determined using crystallography and spectroscopic methods. These studies have revealed significant details about their geometric arrangement and bonding patterns. For example, the packing modes and hydrogen-bonding associations of methyl and ethyl derivatives of thiadiazoles have been compared, highlighting differences in their structural configurations and polymorphs (Lynch, 2001).
Chemical Reactions and Properties
2-Amino-5-(methylthio)-1,3,4-thiadiazoles undergo various chemical reactions, highlighting their reactivity and potential for functionalization. They can react with primary amines, hydrazines, and other compounds to yield diverse derivatives. These reactions are essential for synthesizing bi-heterocycles and other thiadiazole-based compounds, demonstrating the versatility of the thiadiazole moiety as a building block in organic synthesis (Molina et al., 1989).
Scientific Research Applications
Corrosion Inhibition :
- Amino-mercapto-thiadiazole and methyl-mercapto-thiadiazole are excellent corrosion inhibitors for copper in neutral chloride environments (Blajiev & Hubin, 2004).
- Thiadiazoles, including 2-Amino-5-(methylthio)-1,3,4-thiadiazole, are effective in inhibiting mild steel corrosion in sulfuric acid solutions and bronze corrosion in aqueous solutions (Quraishi & Khan, 2006; Varvara et al., 2008; Döner et al., 2011).
Pharmaceutical Applications :
- 2-Amino-1,3,4-thiadiazole derivatives have shown promising antimicrobial properties, suggesting their potential as scaffolds for pharmacologically active derivatives (Serban et al., 2018).
- These compounds exhibit antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating their potential in treating various conditions (Lalezari et al., 1975).
- Novel 1,3,4-thiadiazole derivatives have been studied for their potential antiviral activity against COVID-19 (Rashdan et al., 2021).
- Some derivatives also exhibit promising antidepressant-anxiolytic activity and anticancer effects (Clerici et al., 2001; Juszczak et al., 2011; Juszczak et al., 2012).
Material Science and Chemistry :
- 2-Methylthio-1,3,4-thiadiazolium cations are useful precursors for preparing 2-amino-1,3,4-thiadiazole derivatives and serve as dehydrating reagents of aldoximes (Molina et al., 1989).
- The structural analysis of thiadiazole derivatives like 2-Amino-5-methyl-1,3,4-thiadiazole reveals similarities in their hydrogen-bonding associations despite differences in space groups (Lynch, 2001).
Safety And Hazards
The safety and hazards of “2-Amino-5-(methylthio)-1,3,4-thiadiazole” are not directly available. However, a related compound, 2-AMINO-5-(METHYLTHIO)BENZOTRIFLUORIDE, has a Material Safety Data Sheet (MSDS) available910.
Future Directions
The future directions of “2-Amino-5-(methylthio)-1,3,4-thiadiazole” are not directly available. However, 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research211. It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib2.
Please note that the information provided is based on the available data and may not be fully accurate or complete. Further research and studies are needed to gain a comprehensive understanding of “2-Amino-5-(methylthio)-1,3,4-thiadiazole”.
properties
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAZAJARAIGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201249 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(methylthio)-1,3,4-thiadiazole | |
CAS RN |
5319-77-7 | |
Record name | 5-(Methylthio)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5319-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5319-77-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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